molecular formula C17H16O3 B14411954 1-(3,4-Dimethoxyphenyl)-2-phenylprop-2-en-1-one CAS No. 85524-68-1

1-(3,4-Dimethoxyphenyl)-2-phenylprop-2-en-1-one

Katalognummer: B14411954
CAS-Nummer: 85524-68-1
Molekulargewicht: 268.31 g/mol
InChI-Schlüssel: UEUYKKRLKNBKFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dimethoxyphenyl)-2-phenylprop-2-en-1-one is an organic compound known for its unique chemical structure and properties. It is a chalcone derivative, characterized by the presence of a 3,4-dimethoxyphenyl group and a phenyl group connected through a propenone linkage. Chalcones are known for their diverse biological activities and are widely studied in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-2-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by mixing 3,4-dimethoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide. The reaction is usually performed in an ethanol-water mixture and stirred at room temperature for several days to achieve the desired product .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to increase yield and efficiency. Mechanochemical processes have also been explored, where the reactants are ground together in the presence of a catalytic amount of sodium hydroxide .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the propenone linkage.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

1-(3,4-Dimethoxyphenyl)-2-phenylprop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various bioactive compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Research has shown potential anticancer and anti-inflammatory activities, leading to its exploration in drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(3,4-Dimethoxyphenyl)-2-phenylprop-2-en-1-one stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a compound of significant interest in research and industry.

Eigenschaften

CAS-Nummer

85524-68-1

Molekularformel

C17H16O3

Molekulargewicht

268.31 g/mol

IUPAC-Name

1-(3,4-dimethoxyphenyl)-2-phenylprop-2-en-1-one

InChI

InChI=1S/C17H16O3/c1-12(13-7-5-4-6-8-13)17(18)14-9-10-15(19-2)16(11-14)20-3/h4-11H,1H2,2-3H3

InChI-Schlüssel

UEUYKKRLKNBKFV-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)C(=C)C2=CC=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.